molecular formula C9H5ClFNO2 B069273 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid CAS No. 186446-26-4

5-Chloro-4-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B069273
CAS No.: 186446-26-4
M. Wt: 213.59 g/mol
InChI Key: GOPLNYXPDXOWSO-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 5-chloroindole.

    Formation of Indole Core: The indole core is constructed through a Fischer indole synthesis, where 4-fluoroaniline reacts with an appropriate ketone under acidic conditions.

    Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced via a Vilsmeier-Haack reaction, where the indole derivative is treated with a formylating agent like DMF and POCl3.

    Chlorination: The final step involves the chlorination of the indole derivative using reagents such as N-chlorosuccinimide (NCS) to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.

    Nucleophilic Substitution: The presence of chloro and fluoro substituents makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or nitric acid under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Electrophilic Substitution: Products include brominated or nitrated derivatives.

    Nucleophilic Substitution: Products include substituted indole derivatives with various nucleophiles.

    Oxidation: Products include oxidized forms of the carboxylic acid group.

    Reduction: Products include reduced forms of the carboxylic acid group.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indole-2-carboxylic acid: Lacks the fluoro substituent, which may affect its biological activity and reactivity.

    4-Fluoro-1H-indole-2-carboxylic acid: Lacks the chloro substituent, which may influence its chemical properties and applications.

    5-Bromo-4-fluoro-1H-indole-2-carboxylic acid:

Uniqueness

5-Chloro-4-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and fluoro substituents, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable compound for various scientific applications.

Properties

IUPAC Name

5-chloro-4-fluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPLNYXPDXOWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=C2)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617224
Record name 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186446-26-4
Record name 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
Reactant of Route 2
5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
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5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
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5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
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5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
Reactant of Route 6
5-Chloro-4-fluoro-1H-indole-2-carboxylic acid

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